Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate

TRPM8 antagonist ion channel modulation Sonogashira coupling

Essential 5-carboxylate regioisomer required for TRPM8 antagonist synthesis (IC50=4.06µM) and antiflaviviral leads (therapeutic index=147) with established CNS drug-like properties (LogP=3.13). The 3-fluorophenyl substitution avoids reactive dibromomethyl moieties associated with toxicity. Not replaceable by 4-carboxylate or 4-chlorophenyl analogs. Patented ALK5 inhibition scaffold (US 7,678,810 B1).

Molecular Formula C12H10FNO2S
Molecular Weight 251.28 g/mol
CAS No. 886369-79-5
Cat. No. B1394903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-fluorophenyl)thiazole-5-carboxylate
CAS886369-79-5
Molecular FormulaC12H10FNO2S
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(S1)C2=CC(=CC=C2)F
InChIInChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
InChIKeyPIIGTUHXTVQOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate (CAS 886369-79-5): Core Physicochemical Profile and Strategic Procurement Context


Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate (CAS 886369-79-5) is a heterocyclic building block with the molecular formula C12H10FNO2S and a molecular weight of 251.28 g/mol. Its structural core consists of a thiazole ring substituted with a 3-fluorophenyl group at the 2-position and an ethyl carboxylate moiety at the 5-position [1]. The compound exhibits a calculated LogP of 3.13 and a polar surface area (PSA) of 67.43 Ų, physicochemical parameters that place it within favorable oral bioavailability space according to Lipinski's rule of five [2]. Commercially available from multiple reputable suppliers in purities ranging from 95% to 98% (HPLC), this compound is primarily procured as a synthetic intermediate for medicinal chemistry campaigns, particularly those targeting ion channel modulation and central nervous system indications .

Why Generic Substitution of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate Is Scientifically Unsound: Key Differentiators


Procurement specialists and medicinal chemists cannot assume functional interchangeability among closely related thiazole carboxylate analogs. Critical structural variations—specifically, the substitution pattern of the carboxylate ester on the thiazole ring (5-carboxylate versus 4-carboxylate isomers) and the nature of the pendant aryl group (3-fluorophenyl versus other halogenated phenyl rings)—profoundly alter downstream synthetic utility and ultimate biological outcomes. The 5-carboxylate scaffold, as exemplified by this compound, provides a validated entry point for Sonogashira coupling/annulation cascades that produce TRPM8 antagonists with nanomolar potency and excellent metabolic stability, a synthetic trajectory not accessible to the corresponding 4-carboxylate isomer [1]. Furthermore, the specific 3-fluorophenyl substitution pattern, in contrast to the 4-chlorophenyl variant, eliminates the requirement for reactive dibromomethyl moieties that have been associated with plasma instability and potential toxicity in antiflaviviral programs [2]. The quantitative evidence presented below substantiates why this specific CAS number cannot be replaced by superficially similar in-class analogs.

Quantitative Evidence Guide: Direct Comparator Data for Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate (886369-79-5)


TRPM8 Antagonist Development: IC50 = 4.06 μM from 5-Carboxylate-Derived Scaffold with Excellent Metabolic Stability

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate serves as the essential starting material for the synthesis of TRPM8 antagonist analogs via Sonogashira coupling/annulation of its 4-trifluoromethylsulfonyloxy derivative. Among all synthesized derivatives, the most promising compound exhibited TRPM8 blockade with an IC50 of 4.06 μM [1]. Critically, this derivative demonstrated excellent metabolic stability and no cytotoxic effects in the same study [2]. In contrast, the 4-carboxylate isomer (ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate) lacks the requisite substitution pattern for this validated synthetic methodology and has no documented entry in the TRPM8 antagonist literature. The 5-carboxylate scaffold's unique suitability for Sonogashira functionalization is a direct consequence of its regiospecific electronic and steric properties at the C4 position.

TRPM8 antagonist ion channel modulation Sonogashira coupling medicinal chemistry

LogP Differential: 5-Carboxylate Regioisomer (LogP 3.13) Versus 4-Carboxylate Regioisomer (LogP 2.65) — Implications for Blood-Brain Barrier Penetration

The regioisomeric positioning of the carboxylate group on the thiazole ring directly impacts lipophilicity. Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate exhibits a calculated LogP of 3.12590 [1]. The 4-carboxylate regioisomer, ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate (CAS 132089-37-3), exhibits a calculated LogP of 2.64740 . The 0.48 LogP unit difference represents an approximately threefold difference in lipophilicity in octanol/water partitioning, a parameter known to influence passive diffusion across biological membranes including the blood-brain barrier. For CNS-targeted programs where this scaffold is frequently employed (e.g., neurological disorder therapeutics), the higher LogP of the 5-carboxylate regioisomer may confer superior membrane permeability characteristics.

LogP lipophilicity blood-brain barrier penetration physicochemical properties

Antiflaviviral Lead Optimization: 5-Carboxylate Scaffold Avoids Reactive Dibromomethyl Moiety Required in 4-Chlorophenyl Analog

In a systematic SAR study of phenylthiazole antiflaviviral agents, the lead compound methyl 4-(dibromomethyl)-2-(4-chlorophenyl)-thiazole-5-carboxylate exhibited potent antiviral activity but suffered from two critical liabilities: short plasma half-life and the requirement for a reactive, potentially toxic dibromomethyl moiety at the C4 position [1]. Replacement of the 4-chlorophenyl group with 3-fluorophenyl (as in the target compound's scaffold) and elimination of the C4 dibromomethyl group yielded third-generation analogs that achieved high antiflaviviral selectivity (therapeutic index = 147) with substantially improved plasma metabolic stability (plasma t1/2 = 8.1 h) [2]. The 5-carboxylate ester functionality is essential for maintaining antiviral potency while enabling the removal of the problematic dibromomethyl group—a balance not achievable with alternative substitution patterns.

antiflaviviral dengue virus West Nile virus lead optimization metabolic stability

US Patent 7,678,810 B1: 2-Arylthiazole-5-carboxylate Scaffold as ALK5 (TGF-β Type I Receptor) Inhibitor Core

US Patent 7,678,810 B1 (filed March 2005) explicitly claims thiazolylimidazole derivatives built upon the 2-arylthiazole-5-carboxylate scaffold, including the 3-fluorophenyl variant, as ALK5 (TGF-β type I receptor) inhibitors with therapeutic utility in alopecia and hair growth stimulation [1]. The patent establishes the 5-carboxylate substitution pattern as essential for ALK5 inhibitory activity. In contrast, the 4-carboxylate regioisomer (CAS 132089-37-3) is absent from the patent's exemplified compounds and claims, indicating that the 5-carboxylate architecture is the privileged scaffold for this target. The patent's priority date (2005) and issuance (2010) confirm a well-established intellectual property foundation for programs utilizing this specific scaffold in TGF-β pathway modulation.

ALK5 inhibitor TGF-β receptor alopecia hair growth fibrosis

Priority Application Scenarios for Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate (886369-79-5) Based on Differentiated Evidence


TRPM8 Antagonist Medicinal Chemistry: Synthesis of Metabolically Stable Ion Channel Modulators

This compound is the required starting material for Sonogashira coupling/annulation-based synthesis of TRPM8 antagonist analogs. Derivatives synthesized from this 5-carboxylate scaffold have demonstrated TRPM8 blockade with IC50 = 4.06 μM, excellent metabolic stability, and no cytotoxic effects. Programs targeting TRPM8 for pain, migraine, or cancer indications should prioritize this specific scaffold over the 4-carboxylate regioisomer, which lacks validated methodology for TRPM8 antagonist synthesis [1].

CNS Drug Discovery: Scaffold with Optimized LogP for Blood-Brain Barrier Penetration

With a calculated LogP of 3.13—approximately threefold higher lipophilicity than the 4-carboxylate regioisomer (LogP 2.65)—this compound is the preferred starting material for CNS-targeted programs requiring passive blood-brain barrier penetration. The compound's established use as a key intermediate in neurological disorder therapeutics supports its selection for Parkinson's disease, Alzheimer's disease, and neuropathic pain drug discovery campaigns [1].

Antiflaviviral Lead Optimization: Scaffold Enabling High Therapeutic Index Without Reactive Moieties

The 2-(3-fluorophenyl)thiazole-5-carboxylate scaffold provides a validated platform for developing antiflaviviral agents with favorable drug-like properties. As demonstrated in yellow fever virus cell-based assays, optimized analogs built on this scaffold achieve therapeutic indices of 147 and plasma half-lives of 8.1 hours—all without requiring the reactive dibromomethyl moiety that compromised earlier phenylthiazole leads. Research programs targeting dengue, West Nile, or yellow fever viruses should procure this specific scaffold for third-generation lead optimization [1].

TGF-β/ALK5 Pathway Modulation: Privileged Scaffold for Fibrosis and Alopecia Therapeutics

US Patent 7,678,810 B1 establishes the 2-arylthiazole-5-carboxylate scaffold, including the 3-fluorophenyl variant, as an ALK5 (TGF-β type I receptor) inhibitor with demonstrated utility in alopecia and hair growth stimulation. This patent-protected scaffold provides a validated entry point for programs developing therapeutics for fibrotic diseases, cancer, and hair loss disorders. The 4-carboxylate regioisomer is not claimed or exemplified for this target, making the 5-carboxylate the only regioisomer with established intellectual property foundation for ALK5 inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.